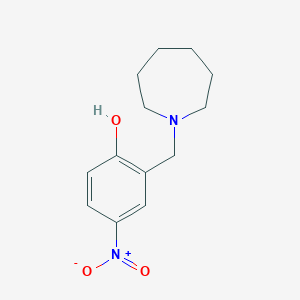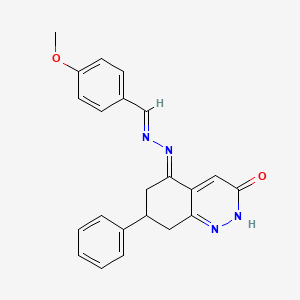
N,N'-2,6-pyridinediylbis(5-methyl-2-furamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-2,6-pyridinediylbis(5-methyl-2-furamide), commonly known as PMFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMFA is a heterocyclic compound that contains pyridine and furan rings, which are known to possess unique properties that make them useful in different applications.
Scientific Research Applications
PMFA has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and drug discovery. In organic synthesis, PMFA has been used as a building block for the synthesis of various heterocyclic compounds. In catalysis, PMFA has been shown to exhibit excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction. In drug discovery, PMFA has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of PMFA is not well understood. However, studies have suggested that PMFA may act as a chelating agent, forming complexes with metal ions and thereby affecting various biological processes. PMFA has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that PMFA exhibits various biochemical and physiological effects. In vitro studies have demonstrated that PMFA exhibits antioxidant and anti-inflammatory activity. PMFA has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that PMFA exhibits neuroprotective effects and improves cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
PMFA has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, PMFA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of PMFA. One area of research is the development of PMFA-based catalysts for various reactions. Another area of research is the investigation of PMFA as a drug candidate for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of PMFA and to determine its potential toxicity in vivo. Additionally, the development of PMFA derivatives with improved solubility and bioavailability is an area of active research.
Synthesis Methods
PMFA can be synthesized using various methods, including the reaction of 2,6-pyridinedicarboxylic acid with 5-methylfuran-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure PMFA. Other methods of synthesis include the reaction of 2,6-pyridinedicarboxylic acid with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
properties
IUPAC Name |
5-methyl-N-[6-[(5-methylfuran-2-carbonyl)amino]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-6-8-12(23-10)16(21)19-14-4-3-5-15(18-14)20-17(22)13-9-7-11(2)24-13/h3-9H,1-2H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMHMJTBIUVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B5837238.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)
![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)